Melan A

Descripción general

Descripción

The compound “Melan A” is identified by the CAS number 156251-11-5. This compound is a synthetic chemical entity with specific applications in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “Melan A” involves multiple steps, including the use of specific reagents and catalysts. . Generally, the synthesis involves controlled reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped with advanced technology to handle complex chemical reactions. The process involves scaling up the laboratory synthesis to an industrial scale, ensuring consistency and quality of the final product. The production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions

“Melan A” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

Aplicaciones Científicas De Investigación

Cancer Diagnostics

Melan A is widely used as a diagnostic marker for identifying melanocytic lesions. Its expression can help differentiate between benign and malignant melanocytic tumors. Notably, this compound is more sensitive than other markers like HMB-45 in detecting melanoma cells.

Key Findings:

- Immunohistochemistry Studies: In a study involving 50 lesions, this compound demonstrated varied intensity and patterns of expression across different pigmented lesions, making it a reliable marker for distinguishing between various types of melanocytic tumors .

- Differential Diagnosis: this compound has been shown to stain significantly more melanocytes than other markers such as SOX-10 in certain conditions, which can aid in the accurate classification of melanoma .

Immunotherapy Target

This compound is recognized as a target for immunotherapy due to its expression on melanoma cells. It is a crucial antigen for cytotoxic T lymphocytes, making it relevant for developing therapeutic strategies aimed at enhancing the immune response against melanoma.

Clinical Relevance:

- Therapeutic Applications: Research indicates that targeting this compound can enhance the effectiveness of immunotherapeutic approaches in treating melanoma. The identification of this marker allows for the development of vaccines and adoptive T-cell therapies that specifically target this compound-positive cells .

Cellular and Molecular Studies

The this compound cell line (Melan-a) serves as an essential model for studying melanocyte biology and melanoma progression. Derived from embryonic mouse skin, this immortalized cell line retains characteristics typical of normal melanocytes, making it suitable for various experimental applications.

Research Applications:

- Comparative Studies: Melan-a cells are used to compare normal melanocyte behavior with that of melanoma cells, facilitating insights into the molecular changes associated with melanoma development .

- Apoptosis Studies: Recent studies have highlighted the correlation between this compound expression and apoptosis in melanocytes, providing valuable information regarding cellular responses in conditions such as vitiligo .

Case Studies and Research Findings

Several case studies illustrate the utility of this compound in clinical diagnostics and research:

Mecanismo De Acción

The mechanism of action of “Melan A” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to “Melan A” include other synthetic chemical entities with comparable structures and properties. These compounds may share similar applications and mechanisms of action but differ in specific chemical characteristics.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that make it valuable for particular research and industrial applications. Its distinctiveness is highlighted by its ability to undergo specific chemical reactions and its potential therapeutic applications .

Actividad Biológica

Melan A, also known as MART-1 (Melanoma Antigen Recognized by T cells 1), is a melanocyte-specific protein that plays a critical role in the biology of melanoma and other melanocytic lesions. Its significance extends to both diagnostic applications in pathology and therapeutic strategies in immunotherapy. This article delves into the biological activity of this compound, summarizing its cellular localization, immunological implications, and its utility in clinical settings.

1. Cellular Localization and Function

This compound is predominantly expressed in melanocytes and melanoma cells. Research indicates that this compound undergoes post-translational modifications, including acylation, which influences its localization within cells.

- Subcellular Localization : this compound is primarily found in the Golgi apparatus and associated vesicles. Immunofluorescence studies have shown that it partially colocalizes with melanosomal proteins, suggesting a role in melanosome biogenesis. The concentration of this compound is highest in the trans-Golgi network and diminishes as melanosomes mature .

- Biological Role : The presence of this compound in early endosomes and its association with melanosomal precursor compartments indicate its involvement in melanin synthesis and transport processes within melanocytes .

2. Immunological Activity

This compound has garnered attention as a target for T-cell-mediated immunotherapy due to its expression pattern in melanoma.

- T-cell Responses : Studies have demonstrated that this compound-specific CD8+ T cells can be expanded from peripheral blood mononuclear cells (PBMC) when stimulated with this compound peptides . This specificity is crucial for developing vaccines aimed at enhancing anti-tumor immunity.

- Clinical Studies : In a phase I/II clinical trial involving melanoma patients, vaccination strategies targeting this compound showed promising immune responses, although the overall tumor response rates remained low (3-10%) across treated cohorts . This highlights the need for improved vaccination protocols that can enhance both CD4+ and CD8+ T-cell responses.

3. Diagnostic Applications

This compound serves as an important immunohistochemical marker for diagnosing melanoma.

- Immunohistochemical Staining : In studies assessing sinonasal melanomas, this compound staining proved to be more reliable than traditional markers like S-100 protein and HMB-45, particularly when these markers yielded negative or equivocal results .

- Comparison with Other Markers : In a comparative study of this compound, SOX-10, and HMB-45, this compound exhibited superior staining for melanocytes in various lesions, suggesting it should be prioritized as a primary diagnostic tool .

Case Study 1: Sinonasal Melanoma

A study involving seven cases of sinonasal melanoma highlighted the efficacy of this compound as a diagnostic marker. All cases showed positive staining for this compound, with one case being negative for S-100 protein but positive for this compound, underscoring its utility in challenging diagnostic scenarios .

Case Study 2: Immunotherapy Responses

In melanoma patients receiving this compound-targeted therapies, immune monitoring revealed significant expansions of this compound-specific T cells post-vaccination. However, despite these immune responses, the clinical outcomes indicated limited efficacy against tumor progression .

5. Summary of Findings

The biological activity of this compound encompasses its role in cellular processes within melanocytes, its potential as an immunotherapeutic target, and its application as a diagnostic marker in melanoma pathology. The following table summarizes key aspects of this compound's activity:

| Aspect | Description |

|---|---|

| Expression | Primarily in normal melanocytes and melanoma cells |

| Localization | Golgi apparatus; associated with melanosomes |

| Immunological Role | Target for CD8+ T cell responses; utilized in vaccine development |

| Diagnostic Utility | Effective marker for diagnosing melanoma; superior to traditional markers like S-100 |

| Clinical Efficacy | Immune responses observed but limited tumor response rates (3-10%) |

Propiedades

Número CAS |

156251-11-5 |

|---|---|

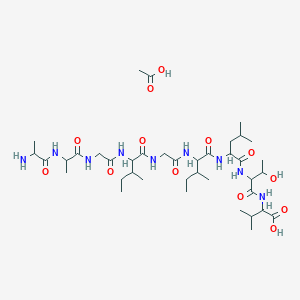

Fórmula molecular |

C37H67N9O11 |

Peso molecular |

814.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |

Clave InChI |

NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |

SMILES canónico |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.